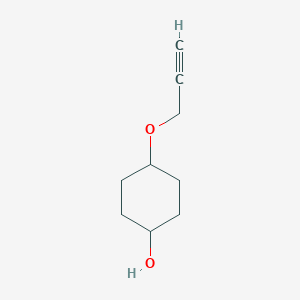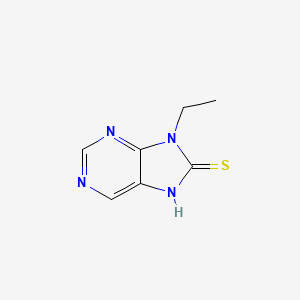
9-ethyl-7H-purine-8-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 39042: is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and effectiveness in specific chemical reactions, making it a valuable asset in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 39042 involves a series of well-defined chemical reactions. The process typically starts with the selection of appropriate starting materials, followed by a sequence of reactions that include condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of NSC 39042 is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as catalytic processes and automated monitoring systems are employed to maintain consistent quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions: NSC 39042 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Halogens, alkylating agents, and acids or bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents involved.
Aplicaciones Científicas De Investigación
NSC 39042 has a broad range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: NSC 39042 is employed in biochemical assays and as a probe to study cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of NSC 39042 involves its interaction with specific molecular targets, leading to a series of biochemical events. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various physiological effects, depending on the context and concentration of the compound.
Comparación Con Compuestos Similares
NSC 39042 can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
NSC 706744: Known for its stability and effectiveness in specific reactions.
NSC 725776 (Indimitecan): Noted for its potent anticancer activity.
NSC 724998 (Indotecan): Recognized for its prolonged drug action and stability.
Compared to these compounds, NSC 39042 stands out due to its unique chemical structure, which imparts specific reactivity and stability. Its versatility in various applications also sets it apart from other similar compounds.
Propiedades
Número CAS |
6336-33-0 |
|---|---|
Fórmula molecular |
C7H8N4S |
Peso molecular |
180.23 g/mol |
Nombre IUPAC |
9-ethyl-7H-purine-8-thione |
InChI |
InChI=1S/C7H8N4S/c1-2-11-6-5(10-7(11)12)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,12) |
Clave InChI |
HNKACXPYBGCALP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=NC=NC=C2NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


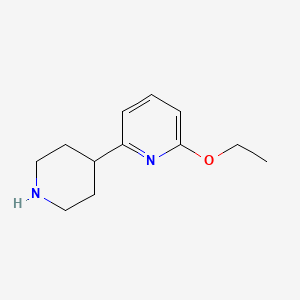
![2-Bromo-N-[2-(5-methoxy-1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12640766.png)
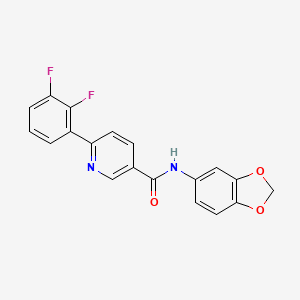
![7-(4-Methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12640774.png)
![2-Cyanoethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12640778.png)
![1,9-Diazaspiro[5.5]undecane-9-carboxylic acid, 1-(2,2,2-trifluoroacetyl)-, 1,1-dimethylethyl ester](/img/structure/B12640780.png)
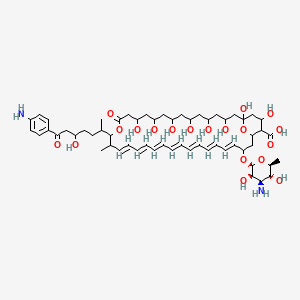
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)
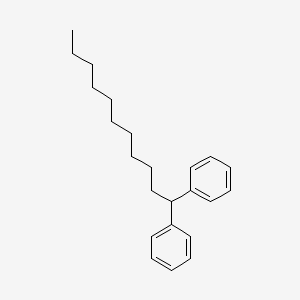
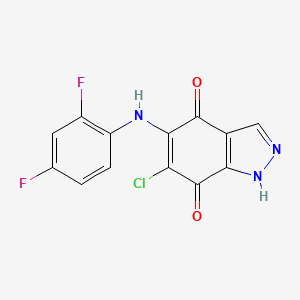
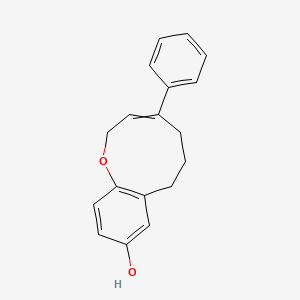
![1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate](/img/structure/B12640846.png)
